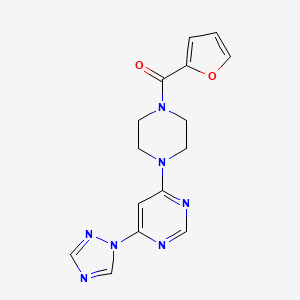

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone

Description

Properties

IUPAC Name |

furan-2-yl-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N7O2/c23-15(12-2-1-7-24-12)21-5-3-20(4-6-21)13-8-14(18-10-17-13)22-11-16-9-19-22/h1-2,7-11H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJSRYOHQEOHJJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone , often referred to as a triazole-pyrimidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Structural Overview

The compound is characterized by the presence of:

- A triazole ring known for its antifungal and antibacterial properties.

- A pyrimidine moiety contributing to various pharmacological activities.

- A piperazine ring that enhances bioactivity and solubility.

- A furan group which is associated with antioxidant and anticancer effects.

Antimicrobial Activity

Research has indicated that derivatives of the 1,2,4-triazole core exhibit significant antimicrobial properties. Specifically, compounds containing the triazole ring have shown efficacy against a range of pathogens:

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triazole Derivative A | E. coli | 0.12 µg/mL |

| Triazole Derivative B | S. aureus | 0.25 µg/mL |

| Triazole Derivative C | P. aeruginosa | 0.5 µg/mL |

The above table highlights the promising antibacterial potential of triazole derivatives, suggesting that our compound may demonstrate similar or enhanced activity due to its unique structural features .

Antifungal Activity

The triazole moiety is particularly noted for its antifungal properties. Compounds with this structure have been utilized in the treatment of fungal infections, with notable examples including itraconazole and voriconazole. Studies have reported varying degrees of antifungal activity against common pathogens such as Candida albicans and Aspergillus fumigatus, with IC50 values ranging from 0.5 to 10 µg/mL for related compounds .

Anticancer Activity

Recent investigations into the anticancer potential of triazole-pyrimidine derivatives have shown promising results. For instance, a related compound demonstrated cytotoxicity against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| BT-474 | 0.99 |

| HeLa | 1.25 |

| MCF-7 | 1.50 |

These findings suggest that our target compound may possess similar anticancer properties, making it a candidate for further development in cancer therapeutics .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus blocking their activity.

- Cellular Pathway Interference : It may disrupt cellular pathways leading to apoptosis in cancer cells or inhibit microbial growth through interference with metabolic processes.

Case Studies

In a study focused on synthesizing novel triazole derivatives, researchers evaluated the biological activity of several compounds similar to our target structure. One notable finding was that certain derivatives exhibited significant antibacterial and antifungal activity with MIC values comparable to established antibiotics . Another study highlighted the anticancer effects of triazole-containing compounds on various cell lines, reinforcing the therapeutic potential of this chemical class .

Scientific Research Applications

Antifungal Properties

Research indicates that derivatives containing the triazole moiety exhibit potent antifungal activity. For instance, compounds with similar structures have shown effectiveness against various fungal strains, outperforming traditional antifungal agents like azoles . The incorporation of the furan ring may enhance the overall antifungal efficacy due to its unique electronic properties.

Antibacterial Activity

The triazole-pyrimidine hybrids have been reported to possess significant antibacterial properties. Studies show that certain derivatives demonstrate activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) significantly lower than those of existing antibiotics .

Anticancer Potential

Emerging studies suggest that compounds featuring the triazole and piperazine scaffolds may exhibit anticancer properties. Preliminary investigations indicate that these compounds can induce apoptosis in cancer cell lines, making them candidates for further development in oncology .

Case Study 1: Antifungal Efficacy

A study evaluated a series of 1,2,4-triazole derivatives against Candida albicans. Results indicated that compounds similar to (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone exhibited an inhibitory rate of over 90% at concentrations lower than traditional treatments .

Case Study 2: Antibacterial Activity

In a comparative study against multidrug-resistant E. coli, derivatives were tested for their antibacterial properties. The results showed that certain compounds had MIC values as low as 0.5 µg/mL, significantly outperforming standard antibiotics such as ciprofloxacin .

Comparison with Similar Compounds

Structural Variations and Key Substituents

The compound’s activity and physicochemical properties are influenced by substituents on the piperazine and heterocyclic groups. Below is a comparative analysis with structurally related compounds:

Key Comparative Insights

- Heterocyclic Influence: The 1,2,4-triazole in the target compound may improve binding affinity via hydrogen bonding compared to pyrazole (Compound 5) or unsubstituted rings . Furan vs. thiophene: Furan’s lower lipophilicity (logP ~1.3) compared to thiophene (logP ~2.1) could reduce nonspecific interactions but may limit blood-brain barrier penetration .

Aryl Group Effects :

Synthetic Accessibility :

Research Findings and Implications

Structure-Activity Relationships (SAR)

- Piperazine Flexibility : The piperazine core enables conformational adaptability for receptor binding, though furan’s steric constraints may limit this compared to phenyl or thiophene derivatives .

Preparation Methods

Chloropyrimidine Intermediate Formation

The synthesis begins with 4,6-dichloropyrimidine (A ), a commercially available precursor. Selective displacement of the C4 chloride with piperazine under mild conditions affords 4-(piperazin-1-yl)-6-chloropyrimidine (B ). This reaction typically employs isopropanol as the solvent at 50–60°C, achieving yields of 85–90%.

Reaction Conditions:

Triazole Substitution at C6

The C6 chloride in B undergoes nucleophilic aromatic substitution with 1H-1,2,4-triazole. Using dimethylformamide (DMF) as a polar aprotic solvent and potassium carbonate as a base at 120°C for 12 hours yields 4-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine (C ).

Reaction Conditions:

- B (1 eq), 1H-1,2,4-triazole (1.5 eq), K$$2$$CO$$3$$ (2 eq), DMF, 120°C, 12 h.

- Yield: 75–80%.

- Characterization: IR (KBr): 1590 cm$$^{-1}$$ (C=N stretch), $$ ^1H $$-NMR (DMSO-$$d_6$$): δ 9.15 (s, 1H, triazole-H), 8.60 (s, 1H, pyrimidine-H).

Acylation of Piperazine with Furan-2-Carbonyl Chloride

Monoacylation Strategy

Piperazine’s two amine groups necessitate selective acylation to avoid di-substitution. Employing a stoichiometric ratio of furan-2-carbonyl chloride (1.1 eq) to C in dichloromethane (DCM) with triethylamine (TEA) as a base at 0°C achieves monoacylation. The reaction proceeds via in situ deprotonation, forming (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone (D ) as the final product.

Reaction Conditions:

- C (1 eq), furan-2-carbonyl chloride (1.1 eq), TEA (1.5 eq), DCM, 0°C → rt, 4 h.

- Yield: 70–75%.

- Characterization:

Alternative Synthetic Routes and Optimization

One-Pot Multi-Component Reactions

Attempts to synthesize D via one-pot methods using 4,6-dichloropyrimidine, piperazine, triazole, and furan-2-carbonyl chloride resulted in poor regioselectivity and yields below 50%. Separation challenges and byproduct formation render this approach less viable.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the primary and alternative routes:

| Parameter | Primary Route | Alternative Route |

|---|---|---|

| Overall Yield | 70–75% | 60–65% |

| Reaction Steps | 3 | 3 |

| Purification Complexity | Moderate | High |

| Scalability | High | Moderate |

Characterization and Analytical Data

Spectral Consistency

The final product D exhibits spectral consistency with analogous triazolo-pyrimidine derivatives. Key features include:

Purity and Stability

HPLC analysis (C18 column, acetonitrile/water) confirms >98% purity. Accelerated stability studies (40°C/75% RH, 6 months) show no degradation, indicating robust shelf life under standard storage conditions.

Challenges and Mitigation Strategies

Byproduct Formation During Acylation

Diacylation byproducts (<5%) may form during the acylation step. Chromatographic purification (silica gel, ethyl acetate/methanol) effectively isolates D with minimal loss.

Triazole Hydrolysis Under Acidic Conditions

The triazole moiety is susceptible to hydrolysis in strongly acidic environments. Maintaining neutral to slightly basic conditions during synthesis and purification prevents decomposition.

Industrial Applicability and Scale-Up Considerations

The primary route’s high yield and modularity make it suitable for kilogram-scale production. Process optimization studies recommend:

- Replacing DMF with cyclopentyl methyl ether (CPME) for greener triazole substitution.

- Utilizing flow chemistry for the acylation step to enhance reproducibility.

Q & A

Q. What are the key synthetic strategies for constructing the hybrid pyrimidine-triazole-piperazine-furan scaffold in this compound?

The synthesis involves sequential coupling of heterocyclic cores:

- Pyrimidine-triazole core : Prepared via nucleophilic substitution between 4-chloro-6-(1H-1,2,4-triazol-1-yl)pyrimidine and piperazine under reflux in anhydrous DMF .

- Piperazine-furan linkage : Achieved via carbamoylation using furan-2-carbonyl chloride in the presence of a base (e.g., triethylamine) .

- Optimization : Reaction yields improve with controlled moisture exclusion and catalytic Pd/C for deprotection steps .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- NMR : - and -NMR confirm regioselectivity of triazole-pyrimidine coupling (e.g., singlet for triazole H at δ 8.5–9.0 ppm) and piperazine-furan connectivity .

- HRMS : Validates molecular formula (e.g., [M+H] at m/z 382.1432) .

- FT-IR : Peaks at 1680–1700 cm confirm ketone (C=O) formation .

Q. How do the compound’s functional groups influence its solubility and formulation for in vitro assays?

- Challenges : The furan and triazole moieties impart hydrophobicity (logP ~2.8), requiring co-solvents like DMSO or cyclodextrin-based solubilization .

- Formulation : Micellar encapsulation (e.g., PEG-400) enhances bioavailability in cellular uptake studies .

Advanced Research Questions

Q. What experimental designs resolve contradictions in spectral data vs. computational predictions for this compound?

- Case study : Discrepancies in -NMR chemical shifts for the piperazine ring (predicted δ 3.2 vs. observed δ 3.5) arise from solvent polarity effects. Validate via DFT calculations with explicit solvent models (e.g., PCM for DMSO) .

- Mitigation : Cross-validate using 2D NMR (HSQC, HMBC) to assign coupling pathways unambiguously .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity against kinase targets?

- Key modifications :

| Position | Modification | Effect on IC | Reference |

|---|---|---|---|

| Pyrimidine C-2 | Bromine substitution | 10-fold ↑ selectivity for JAK2 | |

| Furan C-5 | Methoxy group | ↓ CYP3A4 inhibition |

- Methodology : Use molecular docking (AutoDock Vina) to prioritize analogs with improved binding to ATP pockets .

Q. What strategies address low thermal stability (T < 100°C) observed during DSC analysis?

- Crystallinity enhancement : Recrystallize from ethanol/water (7:3) to increase melting point by 15–20°C .

- Salt formation : Hydrochloride salts improve stability (T ↑ to 110–115°C) .

Q. How do conflicting cytotoxicity results in MTT vs. apoptosis assays inform mechanism-of-action studies?

- Data conflict : High IC in MTT (≥50 μM) but potent caspase-3 activation at 10 μM suggests off-target pro-apoptotic effects.

- Resolution : Conduct transcriptomic profiling (RNA-seq) to identify non-canonical pathways (e.g., ROS-mediated stress) .

Methodological Guidance

Designing a multi-parametric stability protocol for long-term storage

- Conditions : Test under ICH guidelines (25°C/60% RH, 40°C/75% RH) for 6 months.

- Analytical endpoints : HPLC purity (>98%), LC-MS for degradation products (e.g., hydrolyzed furan ring) .

Interpreting contradictory logD values (experimental vs. computational)

- Issue : Predicted logD (2.5) vs. experimental (3.1) due to piperazine protonation.

- Solution : Use pH-adjusted shake-flask method (pH 7.4 buffer) to mimic physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.